molecular formula C10H8Cl2N2O B1346920 3H-Pyrazol-3-one, 2-(2,5-dichlorophenyl)-2,4-dihydro-5-methyl- CAS No. 13102-34-6

3H-Pyrazol-3-one, 2-(2,5-dichlorophenyl)-2,4-dihydro-5-methyl-

Cat. No. B1346920
CAS RN: 13102-34-6
M. Wt: 243.09 g/mol
InChI Key: FCWUFSJRTXLBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various pyrazole derivatives has been a subject of interest in recent studies. For instance, a novel pyrazole derivative was synthesized and characterized by elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and confirmed by single crystal X-ray diffraction studies . Another study reported the synthesis of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, characterized by elemental analysis, IR, and X-ray single crystal diffraction . Similarly, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved through a condensation/cyclisation reaction . These studies highlight the diverse synthetic routes and characterization techniques employed in the development of pyrazole derivatives.

Molecular Structure Analysis

The molecular structures of synthesized pyrazole derivatives have been extensively studied using X-ray crystallography. The crystal and molecular structure of a pyrazoline derivative was confirmed by X-ray diffraction, revealing a triclinic crystal system with specific space group and dihedral angles . Another study on a pyrazoline compound showed it crystallizing in the monoclinic system with space group I2/a . The crystal structure is often stabilized by intermolecular hydrogen bonds and other interactions such as C-H···π and π···π stacking .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be inferred from studies on their vibrational spectra, HOMO-LUMO analysis, and molecular docking. For example, the vibrational wavenumbers and equilibrium geometry of a pyrazole derivative were computed using density functional B3LYP method, and its nonlinear optical properties were evaluated . Docking studies on halogenated pyrazole derivatives revealed potential inhibitory activity against various pathogens, suggesting their reactivity in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely examined through various analytical techniques. The thermal decomposition of a pyrazole compound was studied by thermogravimetric analysis, and its nonlinear optical properties were discussed based on polarizability and hyperpolarizability values . DFT calculations were used to predict vibrational frequencies and thermodynamic properties at different temperatures for another pyrazole derivative . Additionally, antimicrobial studies on a synthesized pyrazole indicated potential biological activity .

Case Studies

Several case studies have been conducted to explore the potential applications of pyrazole derivatives. For instance, antimicrobial activity studies on halogenated pyrazole derivatives showed some compounds exhibiting inhibitory effects against pathogens like Candida albicans and Staphylococcus aureus . Another study evaluated the antioxidant properties of a novel pyrazole derivative through in vitro methods . These case studies demonstrate the relevance of pyrazole derivatives in medicinal chemistry and their potential as therapeutic agents.

Scientific Research Applications

Anti-Cancer Potential

  • Certain pyrazole derivatives, including compounds related to 3H-Pyrazol-3-one, have been synthesized and studied for their potential as anti-cancer agents. These derivatives have been characterized and analyzed for their electronic structures and physico-chemical properties. Docking studies suggest potential negative responses against human microsomal prostaglandin E synthase 1, a target in cancer therapy (Thomas et al., 2019).

Synthesis and Derivatives

  • Research has been conducted on synthesizing and characterizing various 3-phenyl-1H-pyrazole derivatives, which are significant intermediates for creating biologically active compounds, including anticancer drugs (Liu et al., 2017).
  • Studies on heterocyclic fused 2,5-dihydrothiophene S,S-dioxides have been done to explore their potential as precursors to heterocyclic o-quinodimethanes, showcasing the versatility of pyrazole derivatives (Chaloner et al., 1992).

Biological Activity and Reactivity

  • Pyrazole derivatives have been synthesized and their reactivity and pharmaceutical potential have been evaluated using computational techniques. Studies include analysis of stability in water and possible inhibitory activity against tuberculosis (Thomas et al., 2018).

Molecular Structure Analysis

  • Structural elucidation of novel pyrazole derivatives has been performed, highlighting the significance of intermolecular interactions in the solid state of the crystal and the stability of the molecules (Naveen et al., 2018).

Green Synthesis

  • A study on green, solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines illustrates the environmental benefits and efficiency of such synthetic methods (Al-Matar et al., 2010).

Antibacterial and Antifungal Activities

  • Pyrazoles have been reported to exhibit antibacterial and antifungal activities, leading to the synthesis of various derivatives for potential use in treating infections (More et al., 2021).

properties

IUPAC Name

2-(2,5-dichlorophenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c1-6-4-10(15)14(13-6)9-5-7(11)2-3-8(9)12/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWUFSJRTXLBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065352
Record name 3H-Pyrazol-3-one, 2-(2,5-dichlorophenyl)-2,4-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Pyrazol-3-one, 2-(2,5-dichlorophenyl)-2,4-dihydro-5-methyl-

CAS RN

13102-34-6
Record name 1-(2,5-Dichlorophenyl)-3-methyl-5-pyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13102-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013102346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Pyrazol-3-one, 2-(2,5-dichlorophenyl)-2,4-dihydro-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3H-Pyrazol-3-one, 2-(2,5-dichlorophenyl)-2,4-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2,5-DICHLOROPHENYL)-2,4-DIHYDRO-5-METHYL-3H-PYRAZOL-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJE2M8DC7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.